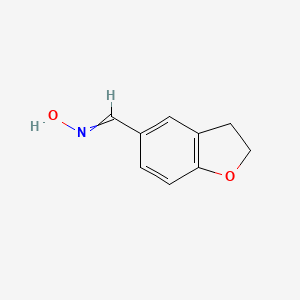

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a hydroxylamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

Oxidation: Oximes or nitroso derivatives.

Reduction: Amines.

Substitution: Nitrated or halogenated benzofuran derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine, also known as this compound or 2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime, is a chemical compound with a variety of applications in scientific research.

Molecular Structure and Properties

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. The compound features a dihydrobenzo[b]furan structure, which includes fused aromatic and aliphatic ring systems. An oxime functional group (-C=N-OH) is attached to the aldehyde's carbonyl carbon, imparting unique reactivity and biological properties.

Synthesis

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime can be synthesized through different methods, such as the reaction of C₉H₈O with NH₂OH, which yields C₉H₉NO + H₂O.

Applications in Scientific Research

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime and its analogs are used in diverse applications, including acting as building blocks in organic synthesis, medicinal chemistry, and pharmacology.

Organic Synthesis

This compound is a versatile reagent in synthetic organic chemistry. The oxime group can be used in various reactions such as reduction, oxidation, and rearrangement. It is also used in the synthesis of complex molecules, including heterocycles and pharmaceuticals.

Medicinal Chemistry

Research indicates that 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits several biological activities, making it a compound of interest in pharmacology and toxicology.

Biological Activities

The biological activities of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime include:

- Antimicrobial properties, demonstrating effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory effects, with observed in vitro reduction of pro-inflammatory cytokines production in cultured cells, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor/anticancer activity. Isoxazole derivatives have been evaluated for their in vitro COX inhibitory activity and selectivity, with COX-1 inhibition considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

Interaction Studies

Interaction studies involving 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime focus on its binding affinity to various biological targets, which is crucial to understanding how this compound may influence biological systems.

Comparable Compounds

Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime. One example is N-[2,3-Dihydro-1-benzofuran-5-YL(3-hydroxycyclobutyl)methyl]-2-(2-methylphenoxy)acetamide, which has a molecular weight of 367.4 g/mol .

Case Studies and Research Findings

- In Vitro Studies : Derivatives of benzofuran exhibited promising anticancer activities with low cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its mechanism of action in promoting cell death.

- Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine: Unique due to its benzofuran ring and hydroxylamine group.

Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which have different functional groups but share the benzofuran core.

Hydroxylamine derivatives: Compounds like hydroxylamine-O-sulfonic acid, which have different aromatic systems but share the hydroxylamine group.

Uniqueness

This compound stands out due to its combination of a benzofuran ring and a hydroxylamine group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable scaffold for developing new compounds with diverse applications .

Biological Activity

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its research findings.

This compound is characterized by its unique structure, which includes a hydroxylamine functional group attached to a benzofuran derivative. The molecular formula is C9H11N1O2, and its molecular weight is approximately 163.19 g/mol. This structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is essential in preventing oxidative stress-related damage in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : The compound's structure allows it to interact with biological receptors, possibly influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi. For instance, its derivatives have been tested against strains such as E. coli and Candida albicans, demonstrating significant antimicrobial effects.

- Neuroprotective Effects : Similar compounds have been associated with neuroprotection, particularly in models of oxidative stress and neurodegeneration. The ability to penetrate the blood-brain barrier enhances its potential for treating neurological disorders.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Neuroprotective | Protection against oxidative stress | |

| Anticancer | Induction of apoptosis |

Selected Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against E. coli with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .

- Neuroprotective Study : In a neuroprotective assay involving murine models subjected to oxidative stress, the compound exhibited protective effects by reducing lipid peroxidation levels and enhancing neuronal survival rates .

- Anticancer Mechanism : Research highlighted that certain derivatives could induce cell cycle arrest and apoptosis in human cancer cell lines through modulation of key signaling pathways .

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPPLHLNEOMCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.